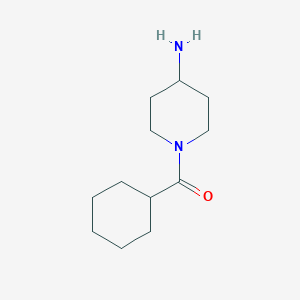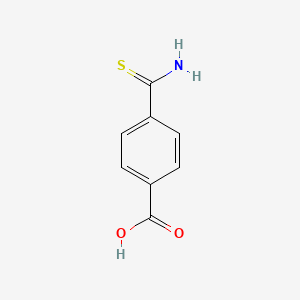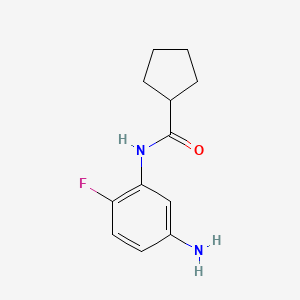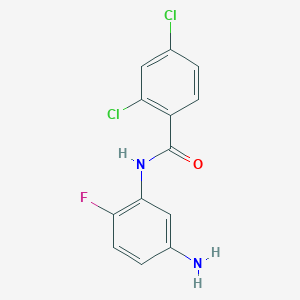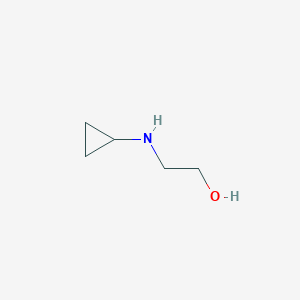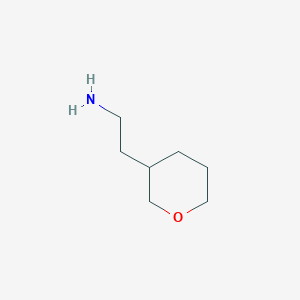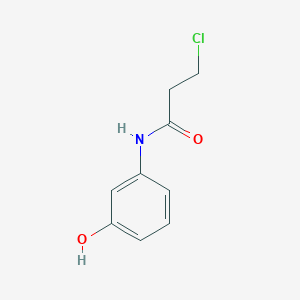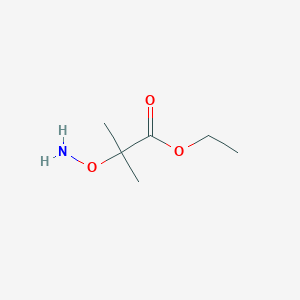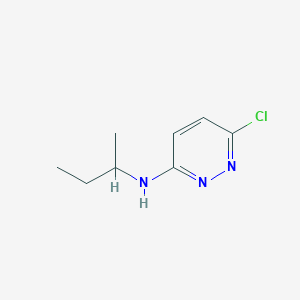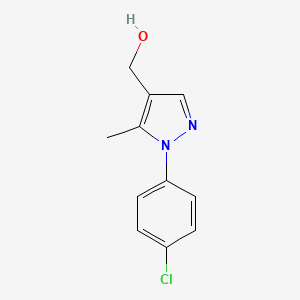
(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol
Übersicht
Beschreibung
Synthesis Analysis
There is no specific information available about the synthesis of “(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol”. However, a related compound, “5-bromonicotinic acid [1-(4-chlorophenyl)methylidene]hydrazide monohydrate methanol solvate”, was synthesized from the condensation reaction of 5-bromonicotinic acid hydrazide with 4-chlorobenzaldehyde in a methanol solution2.
Molecular Structure Analysis
The molecular structure of “(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol” is not explicitly mentioned in the literature. However, a related compound, “1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole”, has been studied. Its structure was determined using single-crystal X-ray diffraction3.
Chemical Reactions Analysis
There is no specific information available about the chemical reactions involving “(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol”.
Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol” are not explicitly mentioned in the literature.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Agents
Compounds incorporating structures similar to (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol have been extensively studied for their potential as anticancer and antimicrobial agents. For instance, a study by Katariya et al. (2021) synthesized novel compounds clubbing biologically active heterocyclic entities such as oxazole, pyrazoline, and pyridine. These compounds demonstrated significant anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA) and also exhibited noteworthy in vitro antibacterial and antifungal activities (Katariya, Vennapu, & Shah, 2021). Similarly, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives that showed higher anticancer activity compared to the reference drug, doxorubicin, and also displayed good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Structural and Molecular Characterization
The molecular and structural characterization of compounds structurally related to (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol has been a focus in several studies. Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and characterized isostructural thiazoles, providing insights into their planar molecular structure and potential applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Synthesis and Application in Biological Studies
Compounds similar to (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol have been synthesized and evaluated for their biological activities. For example, Trilleras et al. (2013) synthesized a series of 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives under ultrasonic conditions, demonstrating the efficiency of this method in terms of reaction times and yields (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).
Safety And Hazards
There is no specific information available about the safety and hazards of “(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol”.
Zukünftige Richtungen
There is no specific information available about the future directions of research or applications involving “(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol”.
Please note that the information provided is based on the available literature and may not be comprehensive. For more detailed information, further research and experimentation would be necessary.
Eigenschaften
IUPAC Name |
[1-(4-chlorophenyl)-5-methylpyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8-9(7-15)6-13-14(8)11-4-2-10(12)3-5-11/h2-6,15H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYAEQZXTAYBMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599014 | |
| Record name | [1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol | |
CAS RN |
169547-88-0 | |
| Record name | [1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

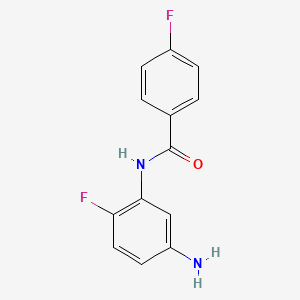
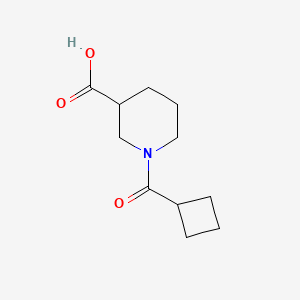
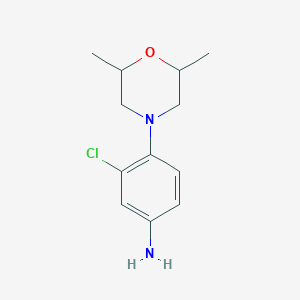
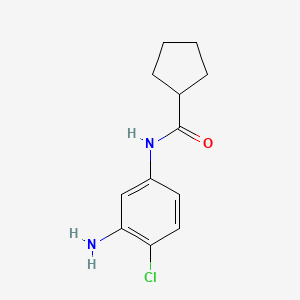
![N-[4-(aminomethyl)phenyl]propanamide](/img/structure/B1357427.png)
